methyl 1-(hydroxymethyl)-4-iodo-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-(hydroxymethyl)-4-iodo-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a hydroxymethyl group, an iodine atom, and a carboxylate ester group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(hydroxymethyl)-4-iodo-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the iodine atom: The iodination of the pyrazole ring can be carried out using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS) in the presence of a suitable solvent like acetonitrile.
Hydroxymethylation: The hydroxymethyl group can be introduced using formaldehyde in the presence of a base such as sodium hydroxide.
Esterification: The carboxylate ester group can be formed by reacting the carboxylic acid derivative of the pyrazole with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(hydroxymethyl)-4-iodo-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Methyl 1-(carboxymethyl)-4-iodo-1H-pyrazole-3-carboxylate.
Reduction: Methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate.
Substitution: Methyl 1-(hydroxymethyl)-4-substituted-1H-pyrazole-3-carboxylate.
Scientific Research Applications
Methyl 1-(hydroxymethyl)-4-iodo-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 1-(hydroxymethyl)-4-iodo-1H-pyrazole-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate: Lacks the iodine atom, making it less reactive in substitution reactions.
Methyl 4-iodo-1H-pyrazole-3-carboxylate: Lacks the hydroxymethyl group, reducing its ability to form hydrogen bonds.
Methyl 1-(hydroxymethyl)-4-bromo-1H-pyrazole-3-carboxylate: Contains a bromine atom instead of iodine, which can affect its reactivity and biological activity.
Uniqueness
Methyl 1-(hydroxymethyl)-4-iodo-1H-pyrazole-3-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxymethyl and iodine groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C6H7IN2O3 |
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Molecular Weight |
282.04 g/mol |
IUPAC Name |
methyl 1-(hydroxymethyl)-4-iodopyrazole-3-carboxylate |
InChI |
InChI=1S/C6H7IN2O3/c1-12-6(11)5-4(7)2-9(3-10)8-5/h2,10H,3H2,1H3 |
InChI Key |
XJWXYAXQBNFPRH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C=C1I)CO |
Origin of Product |
United States |
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